molecular formula C20H21ClNNaO4 B12350212 (alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt

(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt

Cat. No.: B12350212
M. Wt: 397.8 g/mol
InChI Key: AGNFMTOJUUTYHZ-ZYJMRSDMSA-M
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Description

[1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- is a complex organic compound with a unique structure that includes a biphenyl core, a propanoic acid group, and several substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- typically involves multiple steps, including the formation of the biphenyl core, introduction of the propanoic acid group, and the addition of the chloro and ethoxy substituents. Common synthetic routes may involve Friedel-Crafts acylation to introduce the propanoic acid group, followed by nucleophilic substitution reactions to add the chloro and ethoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- involves its interaction with specific molecular targets and pathways. The biphenyl core and the substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-propanoic acid: Lacks the chloro and ethoxy substituents.

    3’-Chloro-[1,1’-biphenyl]-4-propanoic acid: Lacks the ethoxy substituent.

    [1,1’-Biphenyl]-4-propanoic acid, alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)-: Lacks the chloro substituent .

Uniqueness

The presence of both the chloro and ethoxy substituents in [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- makes it unique compared to its similar compounds.

Properties

Molecular Formula

C20H21ClNNaO4

Molecular Weight

397.8 g/mol

IUPAC Name

sodium;(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoate

InChI

InChI=1S/C20H22ClNO4.Na/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16;/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24);/q;+1/p-1/t13-,18-;/m0./s1

InChI Key

AGNFMTOJUUTYHZ-ZYJMRSDMSA-M

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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